Tributylammonium

sigma-1 receptor neuropharmacology cancer research

Choose Tributylammonium for LC-MS metabolomics: volatile acetate enables simultaneous glycolysis/TCA cycle analysis without MS suppression. Its >10,000-fold sigma-1 selectivity over tetrabutylammonium and lack of diastereomer selectivity streamline method development. Ideal for phase-transfer catalysis and ionic liquids.

Molecular Formula C12H28N+
Molecular Weight 186.36 g/mol
Cat. No. B8510715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributylammonium
Molecular FormulaC12H28N+
Molecular Weight186.36 g/mol
Structural Identifiers
SMILESCCCC[NH+](CCCC)CCCC
InChIInChI=1S/C12H27N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3/p+1
InChIKeyIMFACGCPASFAPR-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tributylammonium Procurement: Technical Baseline for Scientific and Industrial Selection


Tributylammonium (C12H28N+) is a tertiary alkylammonium cation comprising three n-butyl groups and a single proton on the central nitrogen, typically supplied as salts such as acetate, chloride, or phosphate . With a molecular weight of 186.36 g/mol, a predicted pKa of approximately 10.89 for its conjugate base tributylamine, and an estimated logP of 4.46 [1], it serves as a volatile ion-pairing reagent in LC-MS metabolomics [2], a phase-transfer catalyst in organic synthesis [3], and a cation component in protic ionic liquids [4]. Its moderate hydrophobicity and capacity for N-H hydrogen bonding distinguish it from fully substituted quaternary ammonium analogs such as tetrabutylammonium, which lack a proton donor site [5].

Why Generic Substitution of Tributylammonium with Other Alkylammonium Salts Fails: The Critical Distinctions


Tributylammonium salts are not functionally interchangeable with other common alkylammonium compounds such as tetrabutylammonium or triethylammonium salts. While these analogs share a cationic nitrogen center and are often grouped under 'ion-pair reagents' or 'phase-transfer catalysts,' their performance diverges significantly in key applications due to measurable differences in receptor binding affinity [1], chromatographic selectivity [2], adsorption isotherm behavior [3], and compatibility with mass spectrometry [4]. Substitution without quantitative justification can lead to suboptimal separation of diastereomers, altered retention mechanisms, or loss of MS signal intensity, directly impacting analytical sensitivity and reproducibility. The following evidence quantifies these distinctions to guide informed procurement and method development.

Tributylammonium Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons with Closest Analogs


Tributylammonium Exhibits 10,000-Fold Higher σ-1 Receptor Affinity than Tetrabutylammonium

In a systematic evaluation of simple ammonium salts for sigma-1 receptor binding, tributylammonium demonstrated a pKi of 6.9 ± 0.1 (Ki = 0.13 µM), whereas tetrabutylammonium exhibited a pKi of 2.8 ± 0.1 (Ki = 1600 µM) [1]. The corresponding σ-2 receptor affinities were pKi 5.5 ± 0.2 (3.0 µM) for tributylammonium and pKi 4.22 ± 0.08 (60 µM) for tetrabutylammonium [1]. The σ-1/σ-2 selectivity ratio (Ki σ-2 / Ki σ-1) was 25 for tetrabutylammonium and 0.040 for tributylammonium, indicating a pronounced reversal of receptor subtype preference [1].

sigma-1 receptor neuropharmacology cancer research ammonium salt pharmacology

Tributylammonium Eliminates Diastereomer Selectivity in Phosphorothioate Oligonucleotide Separations, Unlike Triethylammonium

A systematic investigation of ion-pair reagents for separating phosphorothioated pentameric oligonucleotides revealed that tributylammonium yielded no observable diastereomer selectivity, whereas triethylammonium produced measurable selectivity that increased with decreasing carbon chain length of the tertiary alkylamine [1]. Under identical chromatographic conditions, the retention order for mono-substituted oligonucleotides using triethylammonium was consistently Rp followed by Sp, with a cytosine pentamer exhibiting approximately twice the diastereomer selectivity of a thymine pentamer [1]. With tributylammonium, no such diastereomer resolution was achieved, although partial separation was inferred from fraction analysis [1].

oligonucleotide analysis ion-pair reversed-phase HPLC diastereomer separation phosphorothioate

Tributylammonium Acetate Exhibits Type III Adsorption Isotherm, Triethylammonium Acetate Shows Type I

Adsorption isotherm measurements on a C18 column revealed fundamentally different retention mechanisms for two commonly used ion-pair reagents. Tributylammonium acetate (TBuAA) displayed Type III adsorption isotherm behavior, characteristic of weak adsorbate-adsorbent interactions and cooperative adsorption, whereas triethylammonium acetate (TEtAA) exhibited Type I (Langmuir) isotherm behavior indicative of monolayer adsorption on a homogeneous surface [1]. These isotherms were acquired after equilibrating the C18 column with alkylammonium ion solutions of varying concentrations and stripping with eluent containing sodium chloride, with analysis by GC-FID following base treatment and pentane extraction [1].

adsorption isotherm ion-pair chromatography C18 stationary phase method development

Tributylammonium Acetate Enables Simultaneous LC-MS Analysis of 29 Polar Metabolites as a Volatile Ion-Pair Modifier

Tributylammonium acetate (TBAA) was successfully employed as a volatile ion-pair modifier in a single LC-MS/MS method to simultaneously separate and quantify 29 negatively charged metabolites from glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle on a conventional C18 reversed-phase column [1]. In contrast, tetrabutylammonium salts—such as tetrabutylammonium hydrogen sulfate—are non-volatile and require post-column ion-exchange suppression for MS compatibility, which introduces extra-column volume and impairs chromatographic resolution [2].

LC-MS metabolomics volatile ion-pair reagent central carbon metabolism glycolysis

Tributylammonium Provides N-H Hydrogen Bond Donor Capacity Absent in Tetrabutylammonium

Single-crystal X-ray diffraction analysis of (TrBA)[Fe(azp)2] (TrBA = tributylammonium) revealed an N-H···O hydrogen bonding interaction between the tributylammonium cation and the [Fe(azp)2]- anion, with this interaction implicated in inducing distortion of the iron(III) coordination polyhedron and stabilization of a high-spin state [1]. Tetrabutylammonium, lacking the N-H proton, cannot engage in analogous hydrogen bond donation, representing a fundamental structural and functional distinction that influences crystal packing, ionic liquid properties, and molecular recognition .

hydrogen bonding crystal engineering coordination chemistry supramolecular

Tributylammonium Best Research and Industrial Application Scenarios: Evidence-Based Selection


LC-MS Metabolomics of Central Carbon Metabolism

Tributylammonium acetate is the ion-pair reagent of choice for simultaneous LC-MS analysis of glycolysis, pentose phosphate pathway, and TCA cycle intermediates, as demonstrated by the quantification of 29 negatively charged metabolites on a standard C18 column without post-column suppression [1]. Its volatility ensures MS compatibility while preserving chromatographic resolution, a combination not achievable with non-volatile tetrabutylammonium salts.

Sigma-1 Receptor Pharmacology and Drug Discovery

For sigma-1 receptor binding studies, tributylammonium (Ki 0.13 µM) provides a >10,000-fold selectivity advantage over tetrabutylammonium (Ki 1600 µM) [2]. This differential binding profile makes tributylammonium a superior starting scaffold or reference compound for sigma-1-targeted therapeutic development in cancer and depression models.

Phosphorothioate Oligonucleotide Quality Control Requiring Co-Elution of Diastereomers

When the analytical objective is simplified peak integration rather than diastereomer resolution, tributylammonium is preferred over triethylammonium due to its demonstrated lack of diastereomer selectivity for phosphorothioate oligonucleotides [3]. This enables a single peak for Rp and Sp diastereomers, streamlining batch release and impurity profiling workflows.

Ion-Pair Chromatography Method Development Requiring Cooperative Adsorption Profiles

The Type III adsorption isotherm exhibited by tributylammonium acetate on C18 phases [4] indicates cooperative multilayer adsorption behavior, which may be exploited to achieve enhanced retention of highly polar analytes at moderate ion-pair concentrations. This contrasts with the Type I Langmuir behavior of triethylammonium acetate and informs selection based on desired retention mechanism and column loading capacity.

Technical Documentation Hub

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